molecular formula C30H26O11 B1243562 Fisetinidol-(4alpha,8)-catechin

Fisetinidol-(4alpha,8)-catechin

Cat. No.: B1243562
M. Wt: 562.5 g/mol
InChI Key: CVPALQKJIJFGCD-WXMJOIKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fisetinidol-(4alpha,8)-catechin is a ring assembly that consists of fisetinidol attached to a (+)-catechin unit resulting in a bond between C-4 of the pyran ring and C-8 of the benzopyran ring. It is isolated from Acacia mearnsii. It has a role as a metabolite. It is a catechin and a ring assembly. It derives from a fisetinidol and a (+)-catechin.

Scientific Research Applications

  • Chemical Properties and Isomerizations : Fisetinidol-(4β, 8)-(+)-catechin-O-methyl ether undergoes facile C-ring isomerizations in specific buffer solutions, forming a range of novel compounds. This process is significant in understanding the structural transformations of such compounds (Steynberg et al., 1988).

  • Antioxidant Properties : Extracts from the bark of Burkea africana, used medicinally in sub-Saharan Africa, show high antioxidant activity. Fisetinidol-(4α- → 8)-catechin 3-gallate, identified in these extracts, contributes to this activity, highlighting the potential medicinal applications of these compounds (Mathisen et al., 2002).

  • Synthetic Applications : The study of natural ‘angular’ profisetinidin tetraflavanoids, which include fisetinidol-(4α,8)-catechin derivatives, has implications for synthetic chemistry, particularly in the creation of complex natural products (Young et al., 1985).

  • Biochemical Reactions and Derivatives : Fisetinidol-(4α,8)-catechin is involved in various biochemical reactions, including base-catalyzed C-ring isomerizations. These reactions are significant for understanding the biochemical pathways and mechanisms in plant chemistry (Burger et al., 1989).

  • Natural Product Synthesis : The synthesis and structural elucidation of fisetinidol-(4α,8)-catechin derivatives have contributed to a deeper understanding of the condensed tannins and their role in natural product chemistry. This is critical for the development of new materials and drugs derived from natural sources (Viviers et al., 1983).

  • Pharmacological Research : Research on the effects of catechin and fisetinidol on blood lipids in an iron-loaded mice model suggests potential therapeutic applications of these compounds in managing lipid levels in certain medical conditions (Xu Dong, 2004).

  • Enzymatic Activity Studies : Enzymatic studies involving fisetinidol-(4α,8)-catechin have provided insights into enzyme-substrate interactions and the potential for developing novel enzymatic synthesis methods (van Rensburg et al., 2000).

  • Analytical Chemistry Applications : The development of analytical methods for the quantification and characterization of fisetinidol-(4α,8)-catechin in natural extracts is crucial for quality control and standardization in pharmacology and nutraceuticals (Antal et al., 2010).

Properties

Molecular Formula

C30H26O11

Molecular Weight

562.5 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O11/c31-14-3-4-15-24(9-14)40-29(13-2-6-18(33)21(36)8-13)27(39)25(15)26-22(37)11-19(34)16-10-23(38)28(41-30(16)26)12-1-5-17(32)20(35)7-12/h1-9,11,23,25,27-29,31-39H,10H2/t23-,25-,27-,28+,29+/m0/s1

InChI Key

CVPALQKJIJFGCD-WXMJOIKDSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Origin of Product

United States

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